molecular formula C14H10N4S2 B3045876 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole CAS No. 1155-37-9

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole

Cat. No. B3045876
Key on ui cas rn: 1155-37-9
M. Wt: 298.4 g/mol
InChI Key: WKDCYKWOTYBIPG-UHFFFAOYSA-N
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Patent
US08975316B2

Procedure details

A solution prepared from 10.0 g 2-mercaptobenzoimidazole, 88 g ethanol and 6.68 g 40% aqueous NaOH was mixed with a solution of 8.54 g iodine in 79 g of ethanol. The resulting mixture was filtered, and the collected product was washed with ethanol and dried under vacuum at 70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
solvent
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].II>C(O)C>[N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]=1[S:1][S:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
SC=1NC2=C(N1)C=CC=C2
Name
Quantity
6.68 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
88 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.54 g
Type
reactant
Smiles
II
Name
Quantity
79 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the collected product was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
Smiles
N1=C(NC2=C1C=CC=C2)SSC=2NC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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